molecular formula C19H21N3O5 B11539184 N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11539184
M. Wt: 371.4 g/mol
InChI Key: CLGXFSJQQLUWHP-KEBDBYFISA-N
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Description

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its diverse applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide intermediate: The initial step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide intermediate is then reacted with 4-hydroxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-methylphenoxy]acetohydrazide
  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[3-methylphenoxy]acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the 5-methyl-2-(propan-2-yl)phenoxy group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and potential biological activities, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O5/c1-12(2)15-6-4-13(3)8-18(15)27-11-19(24)21-20-10-14-5-7-17(23)16(9-14)22(25)26/h4-10,12,23H,11H2,1-3H3,(H,21,24)/b20-10+

InChI Key

CLGXFSJQQLUWHP-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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